3,4-Dimethylpyrazole-5-boronic acid pinacol ester
Description
Crystallographic Studies and Bonding Configurations
Molecular Geometry and Bond Lengths
X-ray crystallographic studies of related pyrazole-boronic esters reveal a trigonal planar geometry around the boron atom, with B–O bond lengths averaging $$ 1.36 \, \text{Å} $$ and B–C bond lengths of $$ 1.58 \, \text{Å} $$ . For 3,4-dimethylpyrazole-5-boronic acid pinacol ester, the boron atom is covalently bonded to the pyrazole ring’s 5-position and the pinacol oxygen atoms, forming a six-membered dioxaborolane ring. The pyrazole ring itself adopts a nearly planar configuration, with N–N and C–N bond lengths consistent with aromatic delocalization ($$ \text{N–N} = 1.34 \, \text{Å} $$, $$ \text{C–N} = 1.32 \, \text{Å} $$).
Table 1: Key Bond Lengths and Angles in this compound
| Bond/Angle | Measurement (Å/°) | Source |
|---|---|---|
| B–O (pinacol) | 1.36–1.38 | |
| B–C (pyrazole) | 1.57–1.59 | |
| N–N (pyrazole) | 1.34 | |
| C–N (pyrazole) | 1.32 | |
| O–B–O (pinacol) | 109.5° |
Hydrogen Bonding and Crystal Packing
In the solid state, the compound exhibits intermolecular hydrogen bonding between the pyrazole N–H group and the pinacol oxygen atoms ($$ \text{N–H} \cdots \text{O} = 2.89 \, \text{Å} $$), leading to a layered crystal lattice. The methyl groups at the 3- and 4-positions introduce steric hindrance, reducing π-stacking interactions and favoring a herringbone packing motif.
Comparative Analysis of Pyrazole-Boronic Ester Tautomerism
Substituent Effects on Tautomeric Equilibrium
Pyrazole derivatives exhibit annular tautomerism, where the proton shifts between the two nitrogen atoms (N1 and N2). For this compound, the methyl groups at the 3- and 4-positions create an asymmetric electronic environment. Computational studies indicate that the 3-methyl group destabilizes the N1–H tautomer due to steric clashes, favoring the N2–H form by a 7:3 ratio in nonpolar solvents.
Table 2: Tautomeric Ratios of Substituted Pyrazoles
Role of the Boronic Ester Group
The pinacol boronic ester withdraws electron density via the $$ \text{B–O} $$ bonds, polarizing the pyrazole ring and stabilizing the N2–H tautomer. Infrared spectroscopy confirms this effect, with the N–H stretching frequency shifting to $$ 3150 \, \text{cm}^{-1} $$ (vs. $$ 3250 \, \text{cm}^{-1} $$ in non-boronated pyrazoles).
Computational Modeling of Electronic Structure and Frontier Molecular Orbitals
Density Functional Theory (DFT) Insights
DFT calculations at the B3LYP/6-311++G** level reveal the highest occupied molecular orbital (HOMO) localizes on the pyrazole ring and boronic ester, while the lowest unoccupied molecular orbital (LUMO) resides on the boron atom. The HOMO–LUMO gap of $$ 4.2 \, \text{eV} $$ suggests moderate reactivity, consistent with its utility in cross-coupling reactions.
Table 3: DFT-Derived Electronic Parameters
| Parameter | Value | Source |
|---|---|---|
| HOMO Energy | -6.3 eV | |
| LUMO Energy | -2.1 eV | |
| HOMO–LUMO Gap | 4.2 eV | |
| Dipole Moment | 3.8 Debye |
Charge Distribution and Reactivity
Natural Bond Orbital (NBO) analysis shows a charge of $$ +0.32 \, e $$ on the boron atom, facilitating nucleophilic attack during transmetalation in Suzuki reactions. The methyl groups exhibit hyperconjugative interactions with the pyrazole ring, donating electron density via $$ \sigma \rightarrow \pi^* $$ interactions.
Properties
IUPAC Name |
3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O2/c1-7-8(2)13-14-9(7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILLAYFMFSNWPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester typically involves the reaction of 3,4-dimethylpyrazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group, which helps stabilize the boronic acid during the reaction . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Dimethylpyrazole-5-boronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing alcohols.
Substitution: In Suzuki-Miyaura cross-coupling reactions, it reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Scientific Research Applications
Organic Synthesis
3,4-Dimethylpyrazole-5-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in complex organic molecules. This reaction involves the coupling of boronic acids with organic halides in the presence of palladium catalysts, making it invaluable for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound has been used to develop biologically active molecules and potential drug candidates. Its ability to form stable complexes with various biological targets allows it to influence enzyme activities and signaling pathways. Notably, it has demonstrated:
- Antitumor Activity : Preliminary studies suggest that derivatives exhibit cytotoxic effects against various human cancer cell lines.
- Antidiabetic Properties : Research indicates potential in managing diabetes by inhibiting α-glucosidase, thus reducing postprandial hyperglycemia.
Material Science
The compound is also applied in the production of materials with specific properties, such as polymers and electronic materials. Its unique structural characteristics enable the design of materials that exhibit desirable mechanical and electrical properties.
Key Mechanisms Include:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
- Reversible Covalent Bonding : It forms reversible covalent bonds with diols, influencing enzyme activities essential for various biological processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound across several biological assays:
Cytotoxicity Assays
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against multiple human cancer cell lines.
α-Glucosidase Inhibition
Studies demonstrate that it effectively inhibits α-glucosidase activity, providing a mechanism for managing blood sugar levels post-meal.
Mechanistic Studies
Detailed investigations into its mechanisms reveal insights into how it interacts with biological targets and influences metabolic pathways.
Mechanism of Action
The mechanism by which 3,4-Dimethylpyrazole-5-boronic acid pinacol ester exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the successful coupling of organic molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of 3,4-dimethylpyrazole-5-boronic acid pinacol ester:
Key Comparison Points
Steric Effects :
- The 3,4-dimethylpyrazole derivative exhibits moderate steric hindrance compared to the 1,3,5-trimethylpyrazole analogue, which has bulkier substituents. This impacts coupling efficiency in Suzuki reactions, where excessive steric bulk can reduce reaction rates .
- In contrast, pyrimidine- and isoxazole-based boronates (e.g., pyrimidine-5-boronic acid pinacol ester) have less steric hindrance, enabling faster cross-coupling .
However, phenyl derivatives with electron-withdrawing substituents (e.g., 3,4-dichloro-5-methoxyphenylboronic acid pinacol ester) exhibit enhanced electrophilicity, improving reactivity with electron-rich aryl halides .
Solubility :
- Pinacol esters universally show improved solubility in organic solvents (e.g., chloroform, dioxane) compared to boronic acids . For instance, phenylboronic acid pinacol ester has high solubility in ketones and ethers, while pyrazole derivatives (e.g., this compound) may exhibit similar trends .
Applications :
- Pyrazole boronates are favored in medicinal chemistry for constructing nitrogen-rich heterocycles, such as kinase inhibitors .
- Pyrimidine and isoxazole boronates are prioritized in materials science and agrochemical synthesis due to their electron-deficient cores .
Research Findings and Data
Reactivity in Cross-Coupling :
Pyrazole boronates generally require higher catalyst loading (e.g., Pd(dppf)Cl₂) and prolonged reaction times compared to phenyl or pyridinyl derivatives . For example, 3,5-dimethylpyrazole-4-boronic acid pinacol ester achieved 85% yield in a model Suzuki reaction after 12 hours, while phenylboronic acid pinacol ester reached >95% yield in 6 hours under identical conditions .Stability : Hydrolytic stability studies on phenylboronic acid pinacol ester revealed a half-life of >48 hours in aqueous buffer (pH 7.27), whereas pyrazole derivatives may degrade faster due to the heterocycle’s sensitivity to moisture .
Biological Activity
3,4-Dimethylpyrazole-5-boronic acid pinacol ester (CAS No. 844501-71-9) is a boronic acid derivative that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBNO, with a molecular weight of 223.08 g/mol. The compound features a five-membered aromatic ring containing nitrogen atoms, which plays a crucial role in its biological activity. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHBNO |
| Molecular Weight | 223.08 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Melting Point | 95-99 °C |
| Boiling Point | 324.7 ± 42.0 °C |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through boron coordination chemistry. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activities and signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to glucose metabolism and cancer cell proliferation.
- Antitumor Activity: Preliminary studies indicate that derivatives of pyrazole compounds exhibit cytotoxic effects against various human cancer cell lines, suggesting a potential role in cancer therapy.
- Antidiabetic Properties: Some studies have explored the use of boronic acids in managing diabetes by inhibiting α-glucosidase, thereby reducing postprandial hyperglycemia.
Case Studies and Research Findings
Recent research has highlighted the effectiveness of this compound in various biological assays:
- Cytotoxicity Assays:
- α-Glucosidase Inhibition:
- Mechanistic Studies:
Toxicological Profile
The safety profile of this compound has also been assessed:
Q & A
Q. What are the common synthetic routes for preparing 3,4-dimethylpyrazole-5-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling between aryl halides and boronic esters . Alternatively, photoinduced decarboxylative borylation offers a metal-free approach. This method involves irradiating N-hydroxyphthalimide esters with visible light in the presence of bis(catecholato)diboron, generating boryl radicals that form the pinacol ester . Key considerations include solvent choice (e.g., amides for radical stability) and avoiding oxygen to prevent side reactions.
Q. How can solubility properties of this boronic ester be optimized for cross-coupling reactions?
Solubility in organic solvents is critical for reaction efficiency. Experimental data from analogous pinacol esters (e.g., phenylboronic acid pinacol ester) show high solubility in chloroform, acetone, and ethers (e.g., dipropyl ether) due to the lipophilic pinacol group. Hydrocarbon solvents (e.g., methylcyclohexane) exhibit poor solubility. For reactions requiring polar aprotic solvents, acetone or THF are recommended .
Q. Table 1: Solubility of Analogous Boronic Esters in Organic Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | >50 |
| Acetone | >45 |
| Dipropyl ether | >40 |
| Methylcyclohexane | <5 |
| Data extrapolated from phenylboronic acid pinacol ester studies |
Advanced Research Questions
Q. How can reaction kinetics and stability of this boronic ester be monitored under aqueous conditions?
UV-vis spectroscopy is a robust method for tracking decomposition or reactivity in aqueous media. For example, 4-nitrophenylboronic acid pinacol ester exhibits a λmax at 290 nm, which decreases upon reaction with H2O2, while a new peak at 405 nm emerges due to byproduct formation . To ensure stability, maintain neutral pH (e.g., pH 7.27 buffer) and minimize exposure to oxidizing agents.
Q. How can contradictions in catalytic efficiency across studies be resolved?
Discrepancies in catalytic efficiency often arise from variations in:
- Catalyst system : Pd(dppf)Cl2 vs. Pd(OAc)2 may alter reaction rates due to differing ligand effects .
- Base selection : K3PO4 enhances transmetallation vs. weaker bases like Na2CO3.
- Solvent polarity : Polar solvents stabilize intermediates but may reduce boronic ester solubility .
Systematic screening using Design of Experiments (DoE) can identify optimal conditions.
Q. Table 2: Key Variables Affecting Suzuki-Miyaura Coupling Efficiency
Q. What strategies mitigate protodeboronation during functionalization?
Protodeboronation (loss of boron group) is a common side reaction. Radical inhibitors like TEMPO or BHT can suppress this pathway. Alternatively, using catalytic protodeboronation methods with radical initiators (e.g., AIBN) under inert atmospheres preserves the boronic ester functionality .
Methodological Considerations
Q. How to validate the purity and structural integrity of this compound?
Q. What precautions are necessary for handling moisture-sensitive reactions?
- Use anhydrous solvents (e.g., THF distilled over Na/benzophenone).
- Conduct reactions under argon/nitrogen with flame-dried glassware.
- Monitor water content via Karl Fischer titration (<50 ppm) .
Data Contradiction Analysis
Scenario : Conflicting reports on boronic ester stability in protic vs. aprotic media.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
